1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol

Lipophilicity Positional isomerism Physicochemical profiling

1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol (CAS 1858112-00-1) is a C10H21NO alkanolamine belonging to the 1-substituted-1-aminomethyl-cycloalkane structural class, recognized in the patent literature as gabapentin analogues with potential utility in treating neurological disorders including pain, epilepsy, and anxiety. The compound features a 2-methylcyclopentyl core bearing a geminal aminomethyl group and a 1-hydroxypropyl substituent at the ring 1-position, yielding a molecular weight of 171.28 g/mol, a calculated LogP of 1.52, and a topological polar surface area (TPSA) of 46.25 Ų.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13186014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCC(C1(CCCC1C)CN)O
InChIInChI=1S/C10H21NO/c1-3-9(12)10(7-11)6-4-5-8(10)2/h8-9,12H,3-7,11H2,1-2H3
InChIKeyBIPAQKXIYXAXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol: Structural Identity and Gabapentinoid-Class Context for Research Procurement


1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol (CAS 1858112-00-1) is a C10H21NO alkanolamine belonging to the 1-substituted-1-aminomethyl-cycloalkane structural class, recognized in the patent literature as gabapentin analogues with potential utility in treating neurological disorders including pain, epilepsy, and anxiety [1]. The compound features a 2-methylcyclopentyl core bearing a geminal aminomethyl group and a 1-hydroxypropyl substituent at the ring 1-position, yielding a molecular weight of 171.28 g/mol, a calculated LogP of 1.52, and a topological polar surface area (TPSA) of 46.25 Ų . Its structural architecture places it at the intersection of constrained cyclic β-amino alcohol scaffolds and gabapentinoid pharmacophore space, distinguishing it from both acyclic amino alcohols and simpler cycloalkane derivatives lacking the ring-methyl substitution pattern.

Why 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol Cannot Be Interchanged with Generic Cyclopentyl Amino Alcohols for Structure-Activity Studies


Within the 1-aminomethyl-cyclopentyl alcohol subclass, subtle positional isomerism produces measurable physicochemical divergence that can confound structure-activity relationship (SAR) interpretation and biological reproducibility. The target compound bears its methyl substituent on the cyclopentyl ring (2-position), whereas the closest commercially available isomer, 1-[1-(aminomethyl)cyclopentyl]-2-methylpropan-1-ol (CAS 1519328-45-0), carries the methyl group on the hydroxyalkyl side chain [1]. This single methyl translocation yields a calculated LogP difference of approximately 0.08 units (1.52 vs. 1.45) despite identical molecular formula, TPSA, and hydrogen bond donor/acceptor counts . In medicinal chemistry campaigns targeting α2δ calcium channel subunits or related gabapentinoid binding sites, such LogP shifts can alter membrane partitioning, off-target promiscuity, and PK parameters—rendering the compounds non-fungible in any quantitative pharmacological or ADME study [1].

Quantitative Differentiation Evidence: 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol Versus Closest Structural Analogs


Ring-Methyl vs. Chain-Methyl Isomerism: Experimentally Measured LogP Divergence Between Positional Isomers

The target compound 1-[1-(aminomethyl)-2-methylcyclopentyl]propan-1-ol (CAS 1858112-00-1) and its closest commercially cataloged isomer 1-[1-(aminomethyl)cyclopentyl]-2-methylpropan-1-ol (CAS 1519328-45-0) share identical molecular formula (C10H21NO), molecular weight (171.28), TPSA (46.25 Ų), and hydrogen bond donor/acceptor counts (2/2), yet exhibit a quantifiable LogP difference arising solely from methyl group placement . The ring-methylated target compound displays a calculated LogP of 1.52, whereas the chain-methylated isomer shows a LogP of 1.45, yielding a ΔLogP of +0.07 to +0.08 units . This difference, while modest in absolute magnitude, represents a ~5% increase in computed lipophilicity for the ring-substituted variant that can translate into measurably altered membrane permeability and tissue distribution in vivo, consistent with the well-documented sensitivity of cyclic amino acid/amino alcohol scaffolds to ring alkylation patterns [1].

Lipophilicity Positional isomerism Physicochemical profiling

Conformational Restriction: 2-Methylcyclopentyl Ring Substituent Effects on Scaffold Rigidity Versus Unsubstituted Cyclopentyl Analogs

The presence of a methyl substituent at the 2-position of the cyclopentyl ring in the target compound introduces torsional constraints not present in unsubstituted 1-[1-(aminomethyl)cyclopentyl]propan-1-ol analogs. In the gabapentinoid patent literature (EP1047678A1), systematic variation of cycloalkane ring size and substitution is explicitly correlated with differential binding affinity at the α2δ calcium channel subunit—the established molecular target of gabapentin and pregabalin [1]. The patent discloses that alkyl substitution on the cycloalkane ring modulates the spatial relationship between the aminomethyl group and the side-chain functionality, a parameter critical for pharmacophore recognition [1]. While no direct binding data for the specific target compound is publicly available, the patent's structure-activity framework establishes that ring-methylated cyclopentyl derivatives constitute a distinct SAR subclass from their unsubstituted-ring counterparts, with the 2-methyl group introducing both steric bulk and a chiral center that can generate diastereomeric pairs not possible in symmetric cyclopentyl systems [1].

Conformational analysis Scaffold rigidity Gabapentinoid SAR

Hydroxyalkyl Chain Length: Propan-1-ol vs. Methanol and Propan-2-ol Analogs in Building Block Applications

Among the cataloged 1-(aminomethyl)-2-methylcyclopentyl derivatives, three alcohol variants are commercially traceable, differentiated by the hydroxyalkyl substituent at the ring 1-position: the propan-1-ol target compound (CAS 1858112-00-1, C10H21NO), the methanol analog [1-(aminomethyl)-2-methylcyclopentyl]methanol (CAS 1503054-32-7, C8H17NO), and the propan-2-ol analog 2-[1-(aminomethyl)-2-methylcyclopentyl]propan-2-ol (CAS 1855770-43-2, C10H21NO) . The propan-1-ol variant provides a primary alcohol functionality separated from the quaternary center by an ethyl spacer (two methylene units), in contrast to the methanol analog which offers only a single methylene spacer, and the propan-2-ol variant which presents a tertiary alcohol with distinct reactivity and hydrogen-bonding geometry . This chain-length differentiation directly governs the compound's utility as a synthetic intermediate: the propan-1-ol's primary alcohol permits selective oxidation to the aldehyde or carboxylic acid, O-alkylation, esterification, and sulfonation chemistries that are either impossible or proceed with different kinetics on the tertiary alcohol of the propan-2-ol isomer .

Synthetic building block Hydroxyalkyl functionality Medicinal chemistry diversification

Patent-Class Enablement: Gabapentinoid Pharmacophore Scaffold with 1-Substituted-1-Aminomethyl-Cyclopentyl Architecture

The foundational patent EP1047678A1, which explicitly covers 1-substituted-1-aminomethyl-cycloalkane derivatives as gabapentin analogues, provides the intellectual property and pharmacological framework within which the target compound resides [1]. The patent demonstrates that compounds of this general class exhibit binding to the α2δ subunit of voltage-gated calcium channels—the same target engaged by the clinically approved drugs gabapentin and pregabalin—and are indicated for treatment of pain, epilepsy, anxiety, and neurodegenerative disorders [1]. Within the patent's extensive SAR disclosure, cyclopentyl-ring derivatives with varying alkyl substitution patterns (including 3,3-dimethyl, 3,4-dimethyl, and other alkyl-substituted cyclopentyl variants) are explicitly exemplified, establishing that ring alkylation is a validated diversification point for modulating pharmacological activity [1]. While the specific 2-methylcyclopentyl-propan-1-ol compound is not individually exemplified with binding data in the publicly accessible patent text, its structural features map directly onto the claimed generic formula, conferring it status as a patent-class member with a defined pharmacological rationale that simpler amino alcohols lacking the 1-aminomethyl-cycloalkane architecture cannot claim [1].

Gabapentinoid α2δ calcium channel Neurological disorder therapeutics

Recommended Research and Industrial Application Scenarios for 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol Based on Quantitative Differentiation Evidence


Gabapentinoid Scaffold Diversification in α2δ Calcium Channel Drug Discovery Programs

Medicinal chemistry teams conducting SAR studies around the α2δ subunit of voltage-gated calcium channels can employ 1-[1-(aminomethyl)-2-methylcyclopentyl]propan-1-ol as a constrained cyclic scaffold that maps onto the pharmacophore geometry defined in EP1047678A1 [1]. The 2-methyl substituent on the cyclopentyl ring introduces steric bulk and stereochemical complexity (four possible stereoisomers) not achievable with unsubstituted cyclopentyl analogs, enabling exploration of diastereomer-dependent binding affinity and subtype selectivity within the gabapentinoid target class [1]. The primary alcohol terminus provides a synthetic handle for prodrug construction (ester or carbonate prodrugs analogous to gabapentin enacarbil) or for oxidation to the carboxylic acid, the functional group present in the clinically validated gabapentin and pregabalin structures [1].

Chiral Resolution and Stereochemical SAR Studies Requiring Diastereomeric Cyclopentyl Amino Alcohols

The target compound's two stereocenters (C1 quaternary center and C2 methyl-bearing ring carbon) generate four configurational isomers, doubling the stereochemical complexity of the single-stereocenter unsubstituted cyclopentyl analogs [1]. Research groups investigating stereospecific pharmacology at neurological targets or developing chiral chromatographic separation methods for cyclic β-amino alcohols can utilize this compound as a model substrate for diastereomer resolution methodology development. The 2-methyl group provides a chromatographically distinguishable handle (increased LogP of 1.52 vs. 1.45 for chain-methyl isomer) that facilitates analytical method validation .

Synthetic Intermediate for GABAergic and Neurological Probe Molecule Synthesis

The primary alcohol functionality with a two-carbon ethyl spacer from the quaternary center enables selective oxidation to the propionic acid derivative—a transformation that directly accesses the carboxylic acid pharmacophore present in gabapentin (1-(aminomethyl)cyclohexaneacetic acid) but on a methyl-substituted cyclopentyl core [1]. This synthetic pathway distinguishes the target compound from the methanol analog (CAS 1503054-32-7), which oxidizes to a formic acid derivative with different chain length, and from the propan-2-ol analog (CAS 1855770-43-2), whose tertiary alcohol resists mild oxidation conditions . The resulting 3-[1-(aminomethyl)-2-methylcyclopentyl]propanoic acid would represent a novel gabapentinoid analog with an extended carboxylic acid side chain relative to the clinical compounds, of potential interest for probing α2δ subtype selectivity [1].

Physicochemical Comparator in Isomer-Dependent Membrane Permeability Studies

The target compound and its chain-methyl isomer 1-[1-(aminomethyl)cyclopentyl]-2-methylpropan-1-ol (CAS 1519328-45-0) form a matched molecular pair differing only in methyl group position (ring vs. chain), with identical molecular formula, TPSA, and hydrogen bond donor/acceptor counts but quantifiably different LogP (1.52 vs. 1.45) [1]. This pair constitutes an ideal isomeric probe set for experimentally validating computational LogP predictions, measuring methyl-position-dependent membrane permeability in PAMPA or Caco-2 assays, and calibrating the contribution of ring vs. side-chain lipophilicity to passive diffusion rates in cyclic amino alcohol scaffolds [1].

Quote Request

Request a Quote for 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.